Product packaging for 1-Ethoxy-3-(methylsulfonyl)benzene(Cat. No.:CAS No. 700348-34-1)

1-Ethoxy-3-(methylsulfonyl)benzene

Cat. No.: B1501189
CAS No.: 700348-34-1
M. Wt: 200.26 g/mol
InChI Key: IXZVTHKTGRBFFP-UHFFFAOYSA-N
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Description

Significance of the Sulfonyl Moiety (-SO₂) in Organic Chemistry and Related Disciplines

The sulfonyl group is a hexavalent sulfur functional group characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms. This structure imparts a range of important properties to the molecules that contain it. The sulfonyl group is strongly electron-withdrawing, which significantly influences the electronic environment of the aromatic ring to which it is attached. This electronic effect, combined with its steric bulk and ability to participate in hydrogen bonding, underpins its wide-ranging utility.

In the realm of medicinal chemistry, the sulfonyl and particularly the sulfonamide group are privileged structures found in a multitude of therapeutic agents. Their presence can enhance binding affinity to biological targets, improve pharmacokinetic properties such as metabolic stability and solubility, and provide a scaffold for further molecular diversification. dntb.gov.ua

Role in Advanced Synthetic Methodologies

The sulfonyl group is not only a key functional group in final target molecules but also a versatile tool in organic synthesis. It can act as a protecting group for amines and other functionalities, and its strong electron-withdrawing nature can activate adjacent positions for nucleophilic attack. Furthermore, sulfonyl groups can participate in a variety of chemical transformations, including reductions, eliminations, and rearrangements, making them valuable intermediates in the construction of complex molecular architectures.

Relevance in Molecular Design and Diversification

The ability to introduce sulfonyl groups onto aromatic rings and subsequently modify them allows for the systematic exploration of a chemical space. This is crucial in drug discovery and materials science, where fine-tuning of molecular properties is often required to achieve desired activities or performance characteristics. The sulfonyl group serves as a reliable anchor for building molecular complexity and generating libraries of related compounds for screening.

Contextualizing 1-Ethoxy-3-(methylsulfonyl)benzene within Substituted Benzene (B151609) Architectures

The specific arrangement of substituents on a benzene ring dictates its chemical and physical properties. This compound is a disubstituted benzene with an ethoxy group (-OCH₂CH₃) and a methylsulfonyl group (-SO₂CH₃) in a meta-relationship.

Structural Classification and Positioning within Aromatic Ether-Sulfone Hybrids

This compound can be classified as an aromatic ether-sulfone. This class of compounds combines the features of both ethers and sulfones. The ethoxy group is an electron-donating group, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions. In contrast, the methylsulfonyl group is a strong electron-withdrawing group. The interplay of these opposing electronic effects in the meta-positions of the benzene ring results in a unique electronic distribution and reactivity profile.

Aromatic poly(ether sulfone)s are a well-known class of high-performance polymers that exhibit excellent thermal and mechanical properties. tandfonline.com While this compound is a small molecule, its structural motif is related to the repeating units found in these advanced materials.

Research Rationale for Investigating Specific Aromatic Substituent Patterns

The investigation of specific substitution patterns on aromatic rings is a fundamental aspect of chemical research. The rationale for studying a compound like this compound would be driven by several factors:

Exploring Structure-Activity Relationships (SAR): In medicinal chemistry, systematically varying the substituents on a core scaffold is a key strategy for optimizing biological activity. The combination of an ethoxy and a methylsulfonyl group at the meta-positions could be a specific arrangement of interest in the design of new therapeutic agents.

Developing New Synthetic Building Blocks: Compounds with unique substitution patterns can serve as valuable building blocks for the synthesis of more complex molecules. The functional groups on this compound could be chemically manipulated to construct larger, more intricate structures.

Investigating Fundamental Chemical Principles: The study of how different substituent groups influence the properties and reactivity of an aromatic ring contributes to our fundamental understanding of organic chemistry. The electronic and steric effects of the ethoxy and methylsulfonyl groups in this compound provide a case study for these principles.

While specific, detailed research findings on this compound are not widely available in the public domain, its chemical structure places it at the intersection of several important areas of chemical research. The foundational knowledge of sulfonyl-containing aromatic compounds and the principles of substituent effects provide a strong basis for predicting its potential properties and guiding future investigations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O3S B1501189 1-Ethoxy-3-(methylsulfonyl)benzene CAS No. 700348-34-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethoxy-3-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S/c1-3-12-8-5-4-6-9(7-8)13(2,10)11/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZVTHKTGRBFFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50666877
Record name 1-Ethoxy-3-(methanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50666877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

700348-34-1
Record name 1-Ethoxy-3-(methanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50666877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Ethoxy 3 Methylsulfonyl Benzene and Analogues

Strategies for Carbon-Sulfur Bond Formation in Aryl Sulfones

Direct Sulfonylation Approaches

Direct sulfonylation involves the introduction of a sulfonyl group onto an aromatic ring through an electrophilic aromatic substitution reaction. A common method is the Friedel-Crafts sulfonylation, which typically employs a sulfonyl chloride, sulfonic anhydride (B1165640), or sulfonic acid in the presence of a Lewis or Brønsted acid catalyst. rsc.orgscispace.comorganic-chemistry.orgrsc.org For the synthesis of an ethoxy-substituted benzene (B151609) derivative, the directing effect of the ethoxy group, which is ortho, para-directing, must be considered.

Recent advancements have focused on the use of more environmentally benign and reusable solid acid catalysts, such as zeolites and metal-exchanged montmorillonite clays. rsc.orgorganic-chemistry.org These catalysts can promote the sulfonylation of arenes with sulfonyl chlorides or sulfonic anhydrides under milder conditions than traditional Lewis acids like AlCl₃ or FeCl₃. rsc.org

Another direct approach involves the use of sulfonyl azides as sulfonyl donors. A trifluoromethanesulfonic acid-induced formation of reactive sulfonyl cations from sulfonyl azides allows for the subsequent coupling with various arenes at ambient temperatures.

Visible light-induced photocatalysis has also emerged as a mild method for the direct sulfonylation of anilines, which could be a potential route for analogues of the target molecule. nih.gov

Table 1: Comparison of Direct Sulfonylation Methods

MethodSulfonylating AgentCatalyst/ConditionsAdvantages
Friedel-CraftsSulfonyl chloride, sulfonic anhydrideLewis acids (e.g., AlCl₃, FeCl₃), Solid acids (e.g., zeolites)Well-established, versatile
Sulfonyl Azide CouplingSulfonyl azideTrifluoromethanesulfonic acidAmbient temperature
Photocatalytic SulfonylationSulfinate saltsPhotoredox catalyst, visible lightMild reaction conditions

Cross-Coupling Reactions Involving Sulfonyl Precursors

Cross-coupling reactions offer a powerful and versatile alternative for the formation of carbon-sulfur bonds in aryl sulfones. These methods typically involve the reaction of an aryl halide or its equivalent with a sulfur-containing coupling partner, catalyzed by a transition metal, most commonly palladium or copper.

A prevalent strategy is the coupling of aryl halides with sulfinate salts (RSO₂Na). Copper-catalyzed coupling reactions of aryl halides with sulfinic acid salts have been shown to proceed in good to excellent yields and tolerate a wide range of functional groups. google.com Palladium-catalyzed variations have also been developed, expanding the scope of this transformation. organic-chemistry.org

Furthermore, aryl boronic acids can be coupled with sulfonyl chlorides in the presence of a palladium catalyst to furnish unsymmetrical diaryl sulfones. organic-chemistry.org Another approach involves the reaction of organoboronic acids with sodium arylsulfinate salts under electrochemical conditions, providing a catalyst- and additive-free synthesis of aryl sulfones. organic-chemistry.org

Table 2: Overview of Cross-Coupling Reactions for Aryl Sulfone Synthesis

Coupling PartnersCatalyst SystemKey Features
Aryl halide + Sulfinate saltCopper or Palladium catalystGood functional group tolerance
Aryl boronic acid + Sulfonyl chloridePalladium catalystSynthesis of unsymmetrical sulfones
Organoboronic acid + Sodium arylsulfinateElectrochemical, catalyst-freeEnvironmentally friendly

Approaches for Etherification of Aromatic Systems

The introduction of the ethoxy group onto the benzene ring is another critical step in the synthesis of 1-ethoxy-3-(methylsulfonyl)benzene. The choice of etherification strategy often depends on the nature of the starting materials and the other functional groups present in the molecule.

Nucleophilic Aromatic Substitution (SNAr) in Ethoxy-Substituted Benzene Derivatives

Nucleophilic aromatic substitution (SNAr) is a viable method for forming aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups. In the context of synthesizing this compound, if a precursor with a good leaving group (e.g., a halogen) and a strongly electron-withdrawing group (like the methylsulfonyl group) is available, reaction with sodium ethoxide can lead to the desired ether. The methylsulfonyl group at the meta position would activate the ring towards nucleophilic attack.

The reaction proceeds via an addition-elimination mechanism, where the ethoxide ion attacks the carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the leaving group restores the aromaticity and yields the final product.

Metal-Catalyzed Etherification Reactions

Metal-catalyzed etherification reactions have become increasingly popular due to their milder reaction conditions and broader substrate scope compared to traditional methods.

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers from an aryl halide and a phenol (B47542). wikipedia.orgwikipedia.org While traditionally requiring harsh conditions, modern modifications using soluble copper catalysts with ligands such as diamines and acetylacetonates allow the reaction to proceed at lower temperatures. wikipedia.org This method could be employed by reacting a 3-(methylsulfonyl)phenol (B183461) with an ethyl halide or a 3-halophenyl methyl sulfone with ethanol in the presence of a copper catalyst and a base.

The Buchwald-Hartwig amination chemistry has been extended to the formation of C-O bonds, providing a powerful palladium-catalyzed method for the synthesis of aryl ethers. tandfonline.comwikipedia.orgorganic-chemistry.org This reaction couples aryl halides or triflates with alcohols in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the success of the reaction and can be tailored to the specific substrates. This approach offers a versatile route to this compound, for example, by coupling 1-bromo-3-(methylsulfonyl)benzene with ethanol.

Table 3: Comparison of Metal-Catalyzed Etherification Reactions

ReactionCatalystReactantsTypical Conditions
Ullmann CondensationCopperAryl halide + Alcohol/PhenolHigh temperature, polar solvent
Buchwald-Hartwig EtherificationPalladiumAryl halide/triflate + AlcoholPhosphine ligand, base, milder conditions

Multi-Step Synthetic Sequences Incorporating the Ethoxy and Methylsulfonyl Groups

The synthesis of this compound necessitates a multi-step approach to control the regiochemistry of the substitution pattern. The order of introduction of the ethoxy and methylsulfonyl groups is critical. Since the ethoxy group is an ortho, para-director and the methylsulfonyl group is a meta-director, the synthetic strategy must account for these directing effects.

One plausible synthetic route begins with a starting material that allows for the sequential and regioselective introduction of both functional groups. A potential pathway could start from 3-nitrophenol.

Etherification: The phenolic hydroxyl group of 3-nitrophenol can be converted to an ethoxy group via a Williamson ether synthesis by reacting it with an ethylating agent such as ethyl iodide or diethyl sulfate in the presence of a base like potassium carbonate. This would yield 1-ethoxy-3-nitrobenzene.

Reduction: The nitro group of 1-ethoxy-3-nitrobenzene can then be reduced to an amino group using standard reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation. This step produces 3-ethoxyaniline.

Diazotization: The resulting 3-ethoxyaniline can be converted to the corresponding diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures.

Sulfonylation (Sandmeyer-type reaction): The diazonium salt can then be subjected to a Sandmeyer-type reaction to introduce the methylsulfonyl group. This can be achieved by reacting the diazonium salt with sulfur dioxide in the presence of a copper(I) catalyst to form a sulfonyl chloride, which is then reacted with a methylating agent. A more direct approach would be to react the diazonium salt with sodium methanesulfinate in the presence of a copper catalyst. organic-chemistry.orgnih.govwikipedia.org

An alternative strategy could involve the oxidation of a corresponding thioether. For instance, one could synthesize 1-ethoxy-3-(methylthio)benzene and then oxidize the sulfur atom to the sulfone. rsc.org

Table 4: Proposed Multi-Step Synthesis of this compound

StepReactionReagents and ConditionsIntermediate/Product
1Williamson Ether Synthesis3-Nitrophenol, Ethyl iodide, K₂CO₃, Acetone1-Ethoxy-3-nitrobenzene
2Nitro Group ReductionSnCl₂·2H₂O, HCl or H₂, Pd/C3-Ethoxyaniline
3DiazotizationNaNO₂, HCl, 0-5 °C3-Ethoxybenzenediazonium chloride
4Sandmeyer-type SulfonylationNaSO₂Me, Cu(I) catalystThis compound

Sequential Functionalization of Benzene Ring

The sequential functionalization of a benzene ring is a common strategy for preparing this compound. This approach involves the stepwise introduction of the desired functional groups onto the aromatic scaffold. For instance, a synthetic route could commence with the bromination and nitration of a substituted benzene, followed by reduction, diazotization, and finally, ethanolysis to yield the target ethoxybenzene derivative. One such multi-step synthesis of an analogous compound, 1-tert-butyl-3-ethoxybenzene, highlights the complexity and number of stages that can be involved in these sequential pathways.

Another example of a sequential approach involves the Friedel-Crafts reaction. For instance, 1,2-difluorobenzene can be reacted with methanesulfonic anhydride in the presence of a catalyst like trifluoromethanesulfonic acid to produce 1,2-difluoro-4-(methylsulfonyl)benzene. This intermediate can then undergo further reactions to introduce the ethoxy group.

One-Pot Reaction Protocols for Sulfone and Ether Linkages

To improve efficiency and reduce the number of synthetic steps, one-pot reaction protocols have been developed for the synthesis of aryl sulfones and ethers. These methods combine multiple reaction steps into a single procedure without the need for isolating intermediate compounds. This approach is not only more economical but also more environmentally friendly.

For example, a one-pot synthesis of aryl sulfones from primary alcohols has been described. This process involves treating the alcohol with N-bromosuccinimide (NBS) and triphenylphosphine, followed by the addition of a sodium arenesulfinate with a catalytic amount of tetrabutylammonium iodide. This method yields aryl sulfones in good to high yields under mild conditions. While this specific example doesn't directly produce this compound, the principle can be adapted for its synthesis.

Another one-pot method involves the demethylation-mesylation of aryl methyl ethers. In this process, an aryl methyl ether is treated with a mixture of phosphorus pentoxide in methanesulfonic acid to produce the corresponding aryl mesylate in a single step. This approach is efficient for a variety of aryl methyl ethers and avoids the formation of tar.

More recently, visible-light-induced one-pot syntheses of sulfonic esters have been developed. These methods utilize arylazo sulfones, an SO2 surrogate, and alcohols in the presence of a copper catalyst to form a wide range of sulfonic esters under mild conditions.

Stereoselective Synthesis of Chiral Analogues

Green Chemistry Considerations in Synthetic Design

Green chemistry principles are increasingly being applied to the design of synthetic routes to minimize environmental impact. This includes the use of less hazardous reagents, the development of more efficient reactions, and the reduction of waste.

Electrochemical methods offer a green and efficient alternative for the synthesis of sulfones. These methods avoid the use of harmful oxidants and transition metals. For example, an electrochemical synthesis of various sulfones from sodium sulfinates and olefins has been reported. This reaction is carried out in an undivided cell with graphite carbon electrodes at room temperature, producing diverse sulfone compounds in high yields.

Another electrochemical approach involves the sulfonylation of arenes using sodium sulfinates. This oxidant- and transition-metal-free method allows for the synthesis of a wide range of C–S cross-coupling products, including aryl and diaryl sulfones. The reaction is scalable and inherently safe, making it an attractive green alternative to traditional methods.

Atom economy is a key principle of green chemistry that focuses on maximizing the incorporation of all materials used in the process into the final product. The ideal reaction would have 100% atom economy, meaning that all the atoms of the reactants are found in the desired product.

One-pot syntheses contribute to better atom economy by reducing the number of isolation and purification steps, which in turn minimizes solvent use and waste generation. For instance, the one-pot synthesis of aryl sulfones from alcohols is more atom-economical than a multi-step sequential synthesis.

The concept of atom economy is crucial in evaluating the "greenness" of a chemical process. Even reactions with high yields can have poor atom economy if they generate a significant amount of byproducts. Careful selection of starting materials and reaction pathways is essential for maximizing atom economy and minimizing waste.

Reactivity and Chemical Transformations of 1 Ethoxy 3 Methylsulfonyl Benzene

Reactions Involving the Ethoxy Group

The ethoxy group, an ether linkage to the aromatic ring, is generally stable but can undergo specific reactions under forcing conditions.

Cleavage Reactions

The ether linkage in 1-ethoxy-3-(methylsulfonyl)benzene can be cleaved to yield the corresponding phenol (B47542), 3-(methylsulfonyl)phenol (B183461). This transformation typically requires strong acidic conditions. Reagents like hydrogen halides (HBr and HI) and boron tribromide (BBr₃) are effective for this purpose. ufp.ptnih.govsci-hub.semasterorganicchemistry.com

The reaction with hydrogen halides proceeds via protonation of the ether oxygen, followed by a nucleophilic attack of the halide ion on the ethyl group in an SN2 manner. Due to the strength of the sp²-hybridized carbon-oxygen bond of the aryl ether, the cleavage predominantly occurs at the ethyl-oxygen bond.

Reaction with Boron Tribromide:

Boron tribromide is a particularly effective reagent for the cleavage of aryl ethers and is often used under milder conditions than hydrogen halides. ufp.ptnih.govsci-hub.senih.gov The reaction mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by the nucleophilic attack of a bromide ion.

ReagentConditionsProducts
HBr or HIStrong acid, heat3-(Methylsulfonyl)phenol and Ethyl halide
BBr₃Anhydrous, often at low temperatures3-(Methylsulfonyl)phenol and Ethyl bromide

Functional Group Interconversions

Direct interconversion of the ethoxy group into other functionalities without its complete removal is less common. However, cleavage to the phenol (as described in 3.1.1) provides a versatile intermediate. The resulting hydroxyl group of 3-(methylsulfonyl)phenol can then be converted into a variety of other functional groups. For instance, it can be transformed into a better leaving group, such as a triflate or tosylate, for subsequent nucleophilic substitution reactions.

Reactions Involving the Methylsulfonyl Group

The methylsulfonyl group is a robust and strongly electron-withdrawing functionality that influences the reactivity of the benzene (B151609) ring and can itself participate in certain chemical transformations.

Sulfonyl Group Modifications and Reductions

The methylsulfonyl group is generally resistant to a wide range of reaction conditions. However, under specific reductive conditions, the entire sulfonyl group can be removed from the aromatic ring, a process known as desulfonylation. This reaction effectively replaces the C-S bond with a C-H bond, yielding 1-ethoxybenzene. Various catalytic systems, often involving transition metals like cobalt, have been developed for the reduction of aryl sulfones. google.commasterorganicchemistry.com

ReactionReagentsProduct
DesulfonylationCobalt-based catalysts with a hydride source1-Ethoxybenzene

Role as a Leaving Group or Activating Group in Substitution Reactions

The methylsulfonyl group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by other electron-withdrawing groups on the aromatic ring. ufp.ptgoogle.com For a nucleophile to displace the methylsulfonyl group from this compound, the reaction would require harsh conditions due to the presence of the electron-donating ethoxy group which disfavors nucleophilic attack. The SNAr mechanism proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. google.commasterorganicchemistry.commasterorganicchemistry.com The stability of this intermediate, and thus the feasibility of the reaction, is enhanced by the presence of strong electron-withdrawing groups.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene Ring

The substitution pattern on the benzene ring of this compound is a consequence of the competing directing effects of the ethoxy and methylsulfonyl groups.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution (EAS) reactions, the outcome is determined by the balance between the activating, ortho-, para-directing ethoxy group and the deactivating, meta-directing methylsulfonyl group. masterorganicchemistry.comassets-servd.host The ethoxy group, being a strong activator, will generally direct incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6). The methylsulfonyl group, a strong deactivator, will direct incoming electrophiles to the positions meta to it (positions 2, 4, and 6). In this case, both groups reinforce substitution at the same positions. Therefore, electrophilic substitution is expected to occur predominantly at positions 2, 4, and 6, with the relative amounts of each isomer being influenced by steric hindrance.

ReactionReagentsExpected Major Products
NitrationHNO₃, H₂SO₄2-Nitro-1-ethoxy-5-(methylsulfonyl)benzene, 4-Nitro-1-ethoxy-3-(methylsulfonyl)benzene, and 6-Nitro-1-ethoxy-3-(methylsulfonyl)benzene
HalogenationBr₂, FeBr₃ or Cl₂, AlCl₃2-Halo-1-ethoxy-5-(methylsulfonyl)benzene, 4-Halo-1-ethoxy-3-(methylsulfonyl)benzene, and 6-Halo-1-ethoxy-3-(methylsulfonyl)benzene
SulfonationSO₃, H₂SO₄2-Sulfonyl-1-ethoxy-5-(methylsulfonyl)benzene, 4-Sulfonyl-1-ethoxy-3-(methylsulfonyl)benzene, and 6-Sulfonyl-1-ethoxy-3-(methylsulfonyl)benzene
Friedel-Crafts AcylationRCOCl, AlCl₃Predominantly acylation at the less sterically hindered positions ortho and para to the ethoxy group.
Friedel-Crafts AlkylationRCl, AlCl₃Similar to acylation, with potential for polyalkylation due to the activating nature of the introduced alkyl group. libretexts.orgyoutube.comlibretexts.orgmasterorganicchemistry.comyoutube.com

Nucleophilic Aromatic Substitution:

As mentioned in section 3.2.2, nucleophilic aromatic substitution (SNAr) on this compound is generally difficult due to the presence of the electron-donating ethoxy group. For an SNAr reaction to occur, a good leaving group (like a halogen) would need to be present on the ring, and the ring would need to be further activated by additional strong electron-withdrawing groups. masterorganicchemistry.commasterorganicchemistry.com If a halogen were present at a position activated by the methylsulfonyl group (ortho or para to it), a nucleophilic substitution could potentially be forced under vigorous conditions.

Regioselectivity and Reaction Mechanisms

The regioselectivity of reactions involving this compound is a direct consequence of the directing effects of the existing substituents. In electrophilic aromatic substitution, the incoming electrophile is directed to a specific position on the benzene ring.

The ethoxy group (-OCH₂CH₃) is an activating group and an ortho, para-director. This means it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it.

The methylsulfonyl group (-SO₂CH₃) is a deactivating group and a meta-director, directing incoming electrophiles to the position meta to it.

In this compound, these directing effects must be considered in concert. The positions on the aromatic ring are numbered starting from the ethoxy group as position 1.

Position 2 (ortho to ethoxy, ortho to methylsulfonyl): Sterically hindered and electronically influenced by both groups.

Position 4 (para to ethoxy, ortho to methylsulfonyl): Strongly activated by the para-directing ethoxy group.

Position 5 (meta to ethoxy, meta to methylsulfonyl): This position is meta to both substituents. The methylsulfonyl group directs incoming groups here.

Position 6 (ortho to ethoxy, meta to methylsulfonyl): Activated by the ortho-directing ethoxy group and also directed meta by the methylsulfonyl group.

The reaction mechanism for electrophilic aromatic substitution involves the attack of the electron-rich benzene ring on an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate determines the preferred position of attack. The activating ethoxy group stabilizes the positive charge of the arenium ion, particularly when the attack is at the ortho and para positions. Conversely, the deactivating methylsulfonyl group destabilizes this intermediate.

Given the competing influences, the most likely positions for electrophilic substitution are positions 4 and 6, which are activated by the powerful ortho, para-directing ethoxy group. Between these two, position 4 is often favored due to reduced steric hindrance compared to position 6, which is flanked by the two existing substituents.

Influence of Existing Substituents (Ethoxy and Methylsulfonyl)

The chemical behavior of the benzene ring is profoundly influenced by the electronic effects of the ethoxy and methylsulfonyl groups. These effects are categorized as inductive and resonance effects.

The methylsulfonyl group is strongly electron-withdrawing due to both inductive and resonance effects (-I, -R). The highly electronegative oxygen atoms pull electron density away from the sulfur atom, which in turn withdraws significant electron density from the benzene ring through both the sigma and pi bonds. This deactivation makes the ring much less reactive towards electrophiles and directs incoming groups to the meta position, which avoids placing the positive charge of the arenium ion intermediate on the carbon atom attached to the electron-withdrawing group.

SubstituentInductive EffectResonance EffectOverall Effect on RingDirecting Influence
Ethoxy (-OCH₂CH₃)-I (Withdrawing)+R (Donating)Activatingortho, para
Methylsulfonyl (-SO₂CH₃)-I (Withdrawing)-R (Withdrawing)Deactivatingmeta

Derivatization Strategies and Analogue Synthesis

Derivatization of this compound allows for the synthesis of a wide array of analogues with modified properties. These strategies leverage the inherent reactivity of the substituted benzene ring to introduce new chemical entities or to construct more complex molecular architectures. libretexts.org

Introduction of Additional Functionalities

The introduction of new functional groups onto the this compound scaffold is typically achieved through electrophilic aromatic substitution. The regiochemical outcome of these reactions is dictated by the directing effects of the ethoxy and methylsulfonyl groups, as previously discussed.

Common derivatization reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂), a versatile precursor for other functionalities like amines. Substitution is expected primarily at the C4 and C6 positions.

Halogenation: Introducing a halogen (e.g., -Br, -Cl) using reagents like bromine or chlorine with a Lewis acid catalyst. This reaction would also favor the C4 and C6 positions.

Friedel-Crafts Acylation: Reacting the compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid to install an acyl group (-COR). This reaction is generally difficult on strongly deactivated rings, and the presence of the methylsulfonyl group may inhibit this transformation or require harsh conditions.

The resulting derivatives, bearing new functional groups, serve as intermediates for further synthetic modifications, enabling the construction of a diverse library of related compounds.

ReactionReagentsPotential Product(s) (Major)
NitrationHNO₃ / H₂SO₄1-Ethoxy-4-nitro-3-(methylsulfonyl)benzene
BrominationBr₂ / FeBr₃4-Bromo-1-ethoxy-3-(methylsulfonyl)benzene
AcylationRCOCl / AlCl₃Reaction likely disfavored due to deactivation

Synthesis of Heterocyclic Conjugates

The substituted benzene ring of this compound can act as a foundational component for the synthesis of more complex molecules, including those containing heterocyclic rings. These strategies often involve a two-step process: initial functionalization of the benzene ring followed by a cyclization reaction.

For instance, a nitro group introduced at the C4 position can be chemically reduced to an amino group (-NH₂). This amine functionality is a key nucleophile that can participate in a variety of ring-forming reactions. By reacting this amino derivative with appropriate bifunctional reagents, one can construct fused heterocyclic systems. An example from the broader chemical literature shows how a related 3-ethoxy-4-methoxyphenyl group can be incorporated into a complex heterocyclic structure, such as the phthalimide (B116566) system found in Apremilast. nih.gov This demonstrates the utility of such substituted phenyl moieties as building blocks in medicinal chemistry and materials science.

Applications in Chemical Sciences Excluding Clinical/medical Applications

As Synthetic Intermediates and Building Blocks

The primary recognized role of 1-Ethoxy-3-(methylsulfonyl)benzene in the chemical industry is as a building block or intermediate for the synthesis of more complex molecules. Its bifunctional nature allows for a range of chemical transformations.

While specific, extensively documented examples of the use of this compound as a precursor in advanced organic synthesis are limited in readily accessible literature, the reactivity of its constituent functional groups provides a basis for its potential applications. The methylsulfonyl group is a powerful electron-withdrawing group, which activates the benzene (B151609) ring for nucleophilic aromatic substitution and directs electrophilic substitution to the positions ortho and para to the ethoxy group.

For instance, a structurally related compound, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine, serves as a key intermediate in the synthesis of the pharmaceutical agent Apremilast. googleapis.com This highlights the utility of the ethoxy-phenyl-sulfonyl motif in the construction of complex, biologically relevant molecules. The synthesis of such intermediates often involves the strategic manipulation of the aromatic ring and the sulfonyl group, suggesting that this compound could be a starting point for analogous synthetic routes.

The presence of the methylsulfonyl group can also facilitate reactions at the benzylic position of the methyl group via deprotonation, offering another avenue for molecular elaboration. Furthermore, the ethoxy group can be cleaved under certain conditions to yield a phenol (B47542), providing an additional site for functionalization. orgsyn.org

Table 1: Potential Reactions and Transformations

Reaction TypeReagents and ConditionsPotential Product
NitrationHNO₃, H₂SO₄Nitro-substituted this compound
HalogenationBr₂, FeBr₃Bromo-substituted this compound
Nucleophilic Aromatic SubstitutionStrong nucleophileSubstitution of a leaving group on the ring
Ether CleavageHBr or BBr₃3-(Methylsulfonyl)phenol (B183461)

There is no direct evidence in the scientific literature to suggest that this compound itself is used as a chiral auxiliary. However, the broader class of sulfur-containing aromatic compounds has been explored for applications in asymmetric synthesis. Chiral sulfoxides, for example, are well-established chiral auxiliaries. While the sulfone in this compound is achiral, the principles of using sulfur-based functional groups to induce stereoselectivity are relevant. The development of chiral variants or derivatives of this compound could potentially lead to applications in this area.

Role in Materials Science (e.g., polymers, coatings, adhesives - if directly relevant to the compound or its class)

The direct application of this compound in materials science is not documented. However, the methylsulfonylbenzene moiety is a key component of a major class of high-performance polymers known as polyether sulfones (PES). These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance.

Polyether sulfones are typically synthesized via nucleophilic aromatic substitution polycondensation reactions between a bisphenol and a dihalodiaryl sulfone monomer. While this compound is not a typical monomer for PES production due to having only one sulfonyl group and no reactive sites for polymerization on the ethoxy group without prior modification, its structure is representative of the repeating units in some poly(aryl ether sulfone)s. It is conceivable that derivatives of this compound, functionalized with additional reactive groups such as hydroxyl or halide, could serve as specialty monomers to modify the properties of PES or other polymers.

Applications in Agrochemical Research (e.g., as pesticides or herbicides - if directly relevant to the compound or its class)

Specific studies on the agrochemical properties of this compound are not publicly available. However, the sulfonylurea class of herbicides represents a significant area of agrochemical research where the sulfonylbenzene scaffold is of central importance. While the structure of this compound does not fit the typical sulfonylurea pattern, the presence of the methylsulfonylbenzene unit suggests a potential, albeit unexplored, for biological activity. The exploration of derivatives of this compound could be a subject for future agrochemical research.

Contribution to Diversity-Oriented Synthesis (DOS) and Library Generation

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening. broadinstitute.org Building blocks with multiple functional groups that can be selectively addressed are highly valuable in DOS. Phenyl sulfones, in general, have been utilized as scaffolds in the generation of molecular libraries due to the reactivity imparted by the sulfone group. nih.gov

This compound, with its distinct ethoxy and methylsulfonyl substituents, presents opportunities for diversification. The aromatic ring can be functionalized through electrophilic substitution, and the sulfonyl group can potentially be used to direct other transformations. This allows for the generation of a library of related compounds with varied substitution patterns around the core scaffold. While no specific libraries based on this compound have been reported, its structure aligns with the principles of a useful building block for DOS. frontiersin.org

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of aryl sulfones has been a subject of extensive research, moving from traditional methods towards more efficient and environmentally benign strategies. thieme.de Future work on 1-Ethoxy-3-(methylsulfonyl)benzene could focus on adopting these modern techniques.

Current and Potential Synthetic Approaches: Traditional synthesis of aryl sulfones often involves the oxidation of the corresponding thioethers or the Friedel-Crafts sulfonylation of aromatic compounds. For this compound, this would likely involve the oxidation of 1-ethoxy-3-(methylthio)benzene or the reaction of phenetole (B1680304) with methanesulfonyl chloride, which can suffer from issues with regioselectivity and the use of harsh reagents.

Novel synthetic strategies that offer improvements in yield, atom economy, and sustainability include:

Palladium-Catalyzed Cross-Coupling Reactions: A significant advancement in C-S bond formation involves the palladium-catalyzed coupling of aryl halides or boronic acids with sulfinate salts. organic-chemistry.org Future research could develop a route to this compound by coupling a derivative of 3-ethoxyphenol (B1664596) with a methylsulfinate source, or 3-bromo- (B131339) or 3-iodophenetole with sodium methanesulfinate.

Visible-Light Photocatalysis: Photocatalyst-free, visible-light-induced reactions offer a green alternative for generating sulfonyl radicals. rsc.org Research could explore a multicomponent reaction involving an appropriate precursor to the 3-ethoxyphenyl radical, a sulfur dioxide surrogate like DABSO, and a methylating agent to construct the target molecule under mild conditions. rsc.org

Electrochemical Synthesis: Electrochemical methods provide a reagent-free approach to sulfonylation. organic-chemistry.org A potential route for investigation would be the electrochemical coupling of 3-ethoxy-benzenesulfinate with a methyl source, or of an organoboronic acid derivative of phenetole with a sulfinate salt. organic-chemistry.org

These modern methods could offer milder reaction conditions, broader functional group tolerance, and a reduction in hazardous waste compared to classical approaches.

Exploration of Underutilized Reactivity Profiles

The reactivity of this compound is dominated by its two functional groups and the substituted aromatic ring. While the sulfone group is often considered a stable and relatively inert linker, it possesses latent reactivity that is ripe for exploration.

Sulfone Group Transformations: The methylsulfonyl group is not merely a passive structural element. It strongly influences the electronic properties of the benzene (B151609) ring and can participate in specific reactions. Future studies could investigate its participation in reactions such as the Julia-Kocienski olefination or the Ramberg-Bäcklund reaction to form new carbon-carbon bonds, transforming the sulfone into an alkene. nih.gov

Radical Chemistry: Recent advances have shown that sulfonyl compounds can be precursors to sulfur-centered radicals. For instance, sulfinyl sulfones have been developed as precursors for sulfinyl radicals. nih.gov Research into the generation of a sulfonyl radical from this compound could open pathways to novel sulfonylation reactions, where the entire 3-ethoxyphenylsulfonyl moiety is transferred.

Directed C-H Functionalization: The ethoxy and methylsulfonyl groups exert opposing electronic effects on the aromatic ring. The ortho, para-directing ethoxy group activates the ring towards electrophilic substitution, while the meta-directing sulfonyl group deactivates it. This electronic push-pull system creates a unique reactivity map on the benzene ring. Future research should focus on selective C-H activation and functionalization at the positions ortho and para to the ethoxy group (positions 2, 4, and 6), which are electronically activated and sterically accessible. This could enable the direct introduction of new functional groups without the need for pre-functionalized starting materials.

Advanced Computational Modeling for Predictive Chemistry and Property Design

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental design, saving significant time and resources.

Predicting Reactivity and Spectra: Density Functional Theory (DFT) calculations can be employed to model the electronic structure of this compound. This can predict the most likely sites for electrophilic and nucleophilic attack, determine the energetics of different reaction pathways, and calculate spectroscopic data (e.g., NMR, IR) to aid in characterization.

Designing Materials with Tailored Properties: The sulfone group is known to have a large dipole moment. acs.org Molecular dynamics (MD) simulations can be used to predict the bulk properties of materials incorporating the this compound unit. tandfonline.com For example, simulations could predict the glass transition temperature, dielectric constant, and thermal stability of polymers containing this moiety. acs.org This predictive capability is crucial for designing new materials, such as high-performance polymers or dielectrics for electronic applications.

Modeling Intermolecular Interactions: Methods like MM/PBSA and MM/GBSA can estimate the binding affinities of molecules. tandfonline.com While clinical applications are excluded here, these methods are invaluable in materials science for predicting how a molecule like this compound might interact with surfaces or within a crystal lattice, guiding the design of crystalline materials or functional thin films.

Integration into Complex Molecular Architectures for Diverse Applications (excluding clinical/safety)

The distinct properties of this compound make it an attractive building block for the synthesis of more complex, functional molecules and materials.

Polymer Science: Sulfone-containing polymers, such as polysulfones, are known for their high thermal and chemical stability. The incorporation of the this compound unit into polymer backbones could lead to new materials with tailored properties. The ethoxy group could be used to fine-tune solubility and processing characteristics, while the rigid sulfone unit would impart thermal stability. acs.org

Covalent Organic Frameworks (COFs): COFs are crystalline porous polymers with applications in gas storage, separation, and catalysis. Sulfone-containing COFs have demonstrated high efficiency as photocatalysts for hydrogen evolution from water. nih.gov The defined geometry and electronic properties of this compound make it a promising candidate as a linker or node for the construction of novel COFs for applications in catalysis or electronics. nih.gov

Synthesis of sp³-Rich Scaffolds: There is a growing interest in molecules with a higher fraction of sp³-hybridized carbons for their conformational rigidity and three-dimensional complexity. Sulfone-containing anhydrides have been used in annulation reactions to create sp³-rich N-heterocyclic sulfones. nih.govresearchgate.net Future work could develop this compound into a precursor for similar complex scaffolds, which are of interest in agrochemicals and materials science.

Q & A

Q. What are the established synthetic routes for 1-Ethoxy-3-(methylsulfonyl)benzene, and what reaction conditions optimize yield and purity?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the benzene ring. A common approach includes:

Ethoxy Group Introduction : Alkylation of 3-(methylsulfonyl)phenol with ethyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in polar aprotic solvents like acetone .

Sulfonyl Group Installation : Oxidation of a sulfide intermediate (e.g., 3-(methylthio)phenol) using H₂O₂ or m-CPBA in acidic conditions to form the sulfone .
Key Considerations :

  • Monitor reaction progress via TLC or HPLC to avoid over-oxidation.
  • Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product.
    Table 1 : Comparison of Synthetic Routes
StepReagents/ConditionsYield (%)Purity (HPLC)
AlkylationEthyl bromide, K₂CO₃, acetone, reflux65–75≥95%
OxidationH₂O₂, H₂SO₄, RT80–85≥98%

Q. How can spectroscopic techniques characterize this compound?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Ethoxy group protons appear as a quartet (δ 1.2–1.4 ppm, CH₂CH₃) and triplet (δ 3.8–4.0 ppm, OCH₂). Methylsulfonyl protons resonate as a singlet (δ 3.1–3.3 ppm, SO₂CH₃) .
  • ¹³C NMR : Sulfonyl carbon at δ 44–46 ppm; ethoxy carbons at δ 14–16 (CH₃) and 63–65 ppm (OCH₂) .
  • IR : Strong absorption at 1300–1350 cm⁻¹ (S=O asymmetric stretch) and 1120–1160 cm⁻¹ (S=O symmetric stretch) .
  • MS : Molecular ion peak at m/z 214 (C₉H₁₂O₃S⁺), with fragmentation patterns confirming the ethoxy and sulfonyl groups .

Q. What physicochemical properties are critical for handling this compound in experimental settings?

  • Methodological Answer :
  • Solubility : Soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water (<0.1 g/L at 25°C) .
  • Stability : Hydrolytically stable under neutral conditions but degrades in strong acids/bases (monitor pH during storage) .
  • Safety : Use nitrile gloves, fume hoods, and chemical-resistant lab coats to prevent dermal/ocular exposure .

Advanced Research Questions

Q. How does the methylsulfonyl group influence the electronic structure and reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer : The sulfonyl group is a strong electron-withdrawing meta-director, which:
  • Reduces electron density on the ring, favoring nitration at the para position relative to the ethoxy group.
  • Enhances stability of intermediates in SNAr reactions (e.g., with amines) due to resonance stabilization .
    Experimental Validation :
  • Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces.
  • Compare reaction rates with non-sulfonylated analogs using kinetic assays .

Q. What strategies resolve contradictions in spectroscopic data when synthesizing derivatives of this compound?

  • Methodological Answer :
  • Issue : Overlapping signals in ¹H NMR due to similar substituents.
  • Resolution :

Use DEPT-135 or HSQC to assign ambiguous proton-carbon correlations.

Perform NOESY to confirm spatial proximity of substituents .

  • Case Study : Discrepancies in sulfonyl group confirmation (IR vs. NMR) can be resolved via X-ray crystallography .

Q. What in vitro models are appropriate for evaluating the biological activity of this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays :
  • Target enzymes like cyclooxygenase-2 (COX-2) or kinases using fluorogenic substrates (e.g., ATPase-Glo™) .
  • Cell-Based Assays :
  • Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity screening (MTT assay, IC₅₀ determination) .
  • Data Interpretation :
  • Normalize activity to controls (DMSO vehicle) and validate via dose-response curves .

Data Contradiction Analysis

  • Example : Conflicting yields in sulfonation reactions may arise from trace moisture.
    • Mitigation : Pre-dry solvents (molecular sieves) and reagents (azeotropic distillation) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.